molecular formula C13H13IN2O3 B12902009 3(4H)-Quinazolineacetic acid, 6-iodo-2-methyl-4-oxo-, ethyl ester CAS No. 40889-49-4

3(4H)-Quinazolineacetic acid, 6-iodo-2-methyl-4-oxo-, ethyl ester

Cat. No.: B12902009
CAS No.: 40889-49-4
M. Wt: 372.16 g/mol
InChI Key: NVOSXYMQOSHVGB-UHFFFAOYSA-N
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Description

3(4H)-Quinazolineacetic acid, 6-iodo-2-methyl-4-oxo-, ethyl ester is a complex organic compound with significant potential in various scientific fields. This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(4H)-Quinazolineacetic acid, 6-iodo-2-methyl-4-oxo-, ethyl ester typically involves the reaction of 6-iodo-2-methyl-4-oxo-4H-quinazoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3(4H)-Quinazolineacetic acid, 6-iodo-2-methyl-4-oxo-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are used under mild conditions.

    Condensation Reactions: Catalysts such as p-toluenesulfonic acid or Lewis acids are employed in these reactions.

Major Products Formed

    Substitution Reactions: Formation of substituted quinazoline derivatives.

    Oxidation and Reduction: Formation of quinazoline N-oxides and dihydroquinazolines.

    Condensation Reactions: Formation of imines and enamines.

Scientific Research Applications

3(4H)-Quinazolineacetic acid, 6-iodo-2-methyl-4-oxo-, ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3(4H)-Quinazolineacetic acid, 6-iodo-2-methyl-4-oxo-, ethyl ester involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and exhibit antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Iodo-2-methyl-4-oxo-3(4H)-quinazolinyl)benzoate
  • 3-(6-Iodo-2-methyl-4-oxo-4H-quinazolin-3-yl)-benzoic acid ethyl ester

Uniqueness

Compared to similar compounds, 3(4H)-Quinazolineacetic acid, 6-iodo-2-methyl-4-oxo-, ethyl ester exhibits unique properties due to the presence of the acetic acid ester group. This functional group enhances its reactivity and allows for the formation of a wide range of derivatives. Additionally, the iodine atom provides a site for further functionalization, making it a versatile compound for various applications .

Properties

CAS No.

40889-49-4

Molecular Formula

C13H13IN2O3

Molecular Weight

372.16 g/mol

IUPAC Name

ethyl 2-(6-iodo-2-methyl-4-oxoquinazolin-3-yl)acetate

InChI

InChI=1S/C13H13IN2O3/c1-3-19-12(17)7-16-8(2)15-11-5-4-9(14)6-10(11)13(16)18/h4-6H,3,7H2,1-2H3

InChI Key

NVOSXYMQOSHVGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=NC2=C(C1=O)C=C(C=C2)I)C

Origin of Product

United States

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